3,5-Dimethylpyridine-N-oxide
Overview
Description
3,5-Dimethylpyridine-N-oxide is an organic compound with the molecular formula C₇H₉NO It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to an oxygen atom, forming an N-oxideIt is a white to off-white crystalline solid that is soluble in water and various organic solvents .
Mechanism of Action
Target of Action
It has been used to synthesize isotactic poly(n-isopropylacrylamide), indicating potential interactions with this polymer .
Mode of Action
It’s known that it can be used as a reagent in the synthesis of isotactic poly(N-isopropylacrylamide)
Result of Action
It’s known to be used in the synthesis of isotactic poly(N-isopropylacrylamide)
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylpyridine-N-oxide can be synthesized through the oxidation of 3,5-dimethylpyridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the continuous oxidation of 3,5-dimethylpyridine using an oxidant. The reaction mixture is then purified to obtain the final product. This method is cost-effective, environmentally friendly, and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylpyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: The N-oxide group can be reduced back to the corresponding pyridine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas in the presence of a catalyst, or other reducing agents like sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines, halides, and alkoxides.
Major Products Formed
Oxidation: More oxidized pyridine derivatives.
Reduction: 3,5-Dimethylpyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dimethylpyridine-N-oxide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Pyridine-N-oxide: Similar in structure but lacks the methyl groups at positions 3 and 5.
2,6-Dimethylpyridine-N-oxide: Similar but with methyl groups at positions 2 and 6.
4-Methylpyridine-N-oxide: Contains a single methyl group at position 4.
Uniqueness
3,5-Dimethylpyridine-N-oxide is unique due to the presence of methyl groups at positions 3 and 5, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and its behavior in chemical reactions compared to other pyridine-N-oxides .
Properties
IUPAC Name |
3,5-dimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTLCMOZTCLOLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190662 | |
Record name | 3,5-Dimethylpyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3718-65-8 | |
Record name | NSC 272271 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3718-65-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethylpyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylpyridine N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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